molecular formula C12H14FNO B7512662 N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide

N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide

Cat. No. B7512662
M. Wt: 207.24 g/mol
InChI Key: VPCDATPPDYHOAI-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as FCPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. FCPC is a cyclopropane carboxamide derivative and is commonly used as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in the endoplasmic reticulum and plasma membrane of cells and are involved in the regulation of various cellular processes, including ion channels, neurotransmitter release, and cell survival. N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to selectively bind to the sigma-1 receptor, leading to the modulation of these processes.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cell survival. N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide has also been shown to have analgesic and anxiolytic effects in animal models, suggesting potential therapeutic applications in the treatment of pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for the investigation of the role of this protein in various cellular processes. However, one limitation of using N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research involving N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide, including the investigation of its potential therapeutic applications in the treatment of pain and anxiety disorders. Other potential areas of research include the modulation of sigma-1 receptors in the regulation of ion channels and neurotransmitter release, and the development of more potent derivatives of N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide for use in lab experiments.
Conclusion:
In conclusion, N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide is a chemical compound that has potential applications in scientific research, particularly in the investigation of the function of sigma-1 receptors. N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to selectively bind to the sigma-1 receptor, leading to the modulation of various cellular processes and potential therapeutic applications in the treatment of pain and anxiety disorders. While there are limitations to using N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide in lab experiments, there are also several future directions for research involving this compound.

Synthesis Methods

N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 2-fluorobenzylamine with cyclopropanecarboxylic acid, followed by N-methylation with methyl iodide. The final product is obtained through purification using column chromatography. This synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, and as a tool for investigating the function of certain proteins in the body. N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to selectively bind to the sigma-1 receptor, a protein involved in the regulation of various cellular processes, including ion channels, neurotransmitter release, and cell survival. N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide has also been used to investigate the role of sigma-1 receptors in the regulation of pain, anxiety, and addiction.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDATPPDYHOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide

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